(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine

Description

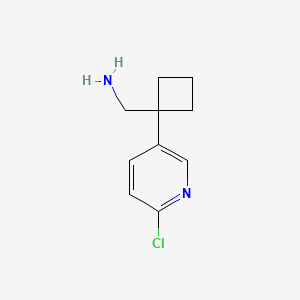

(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine is a small organic molecule characterized by a cyclobutyl ring directly attached to a methanamine group, which is further connected to a 6-chloropyridin-3-yl moiety. This structure combines a rigid cyclobutyl scaffold with a halogenated pyridine ring, conferring unique steric and electronic properties. Such features are critical in agrochemical and pharmaceutical applications, particularly in modulating interactions with biological targets like acetylcholinesterase ().

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

[1-(6-chloropyridin-3-yl)cyclobutyl]methanamine |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-2-8(6-13-9)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2 |

InChI Key |

FYBBWQVBSDLNEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine typically involves the following steps:

Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclobutyl intermediate.

Attachment of the Methanamine Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can be employed to modify the chloropyridinyl group or the cyclobutyl ring, potentially leading to the formation of dechlorinated or hydrogenated derivatives.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines are commonly employed.

Major Products Formed:

Oxidation: Formation of imines or oxides.

Reduction: Formation of dechlorinated or hydrogenated derivatives.

Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological targets.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

Agriculture: The compound may find applications in the development of agrochemicals, such as pesticides or herbicides.

Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine and related compounds:

Key Structural and Functional Insights:

Cyclobutyl vs.

Halogenation Effects : The 6-chloro substituent on the pyridine ring is shared with imidacloprid, suggesting electron-withdrawing properties that enhance receptor binding in pesticides.

Polarity and Solubility : The [6-(2-methoxyethoxy)pyridin-3-yl]methanamine () demonstrates how hydrophilic substituents improve solubility, a critical factor in drug design.

Biological Activity

(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a chloropyridine moiety. This article explores the biological activity of this compound, emphasizing its potential applications in pharmacology, particularly in neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- IUPAC Name : this compound

The presence of the chloropyridine ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Predicted Biological Activities

Using computer-aided drug design tools, such as the PASS program, predictions indicate that this compound may exhibit several pharmacological effects, including:

- Antitumor Activity : Potential to inhibit tumor growth.

- Neuroprotective Effects : Possible benefits in treating neurodegenerative diseases by inhibiting GSK3β, an enzyme implicated in Alzheimer’s disease.

- Antimicrobial Properties : Activity against various bacterial strains.

Interaction Studies

Interaction studies are essential for understanding the therapeutic potential of this compound. Techniques employed include:

- Binding Affinity Assays : Evaluating the compound's affinity for specific biological targets.

- In Vitro Cell Line Studies : Testing the compound on various cancer cell lines to assess its cytotoxicity and mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits growth in cancer cell lines (e.g., SJSA-1 osteosarcoma model). |

| Neuroprotection | Inhibits GSK3β, potentially reducing cognitive deficits in Alzheimer's. |

| Antimicrobial | Effective against specific bacterial strains. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound.

- GSK3β Inhibition : A study demonstrated that compounds inhibiting GSK3β could mitigate neurodegeneration in cellular models, suggesting similar potential for this compound .

- Antitumor Efficacy : Research indicates that related compounds exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .

- Pharmacological Characterization : A comprehensive pharmacological evaluation revealed that derivatives of similar structures showed varying degrees of potency against different cancer cell lines, establishing a basis for further modifications of this compound .

Synthesis Methods

Various synthetic routes have been proposed for producing this compound, emphasizing its versatility:

- Method A : Direct amination of cyclobutane derivatives with chloropyridine.

- Method B : Multi-step synthesis involving intermediate formation from pyridine and cyclobutane precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.